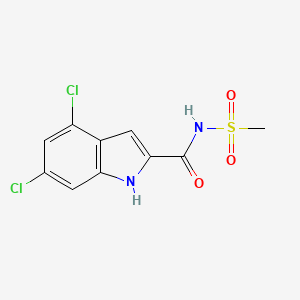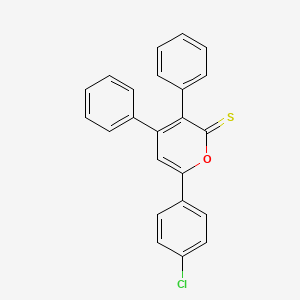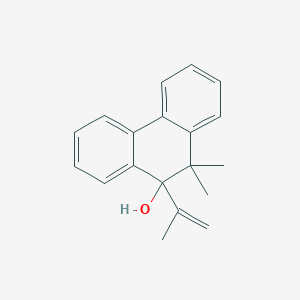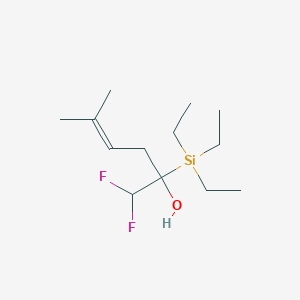
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- typically involves the activation of the carboxyl group and its subsequent reaction with amines to form the carboxamide. Common reagents used in this process include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction conditions often involve the use of solvents like methanol and toluene, with catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-2-carboxamide, N-cycloheptyl-4,6-dimethyl-: Known for its activity against drug-resistant Mycobacterium tuberculosis.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
1H-Indole-2-carboxamide, 4,6-dichloro-N-(methylsulfonyl)- stands out due to its unique combination of chemical groups, which confer specific biological activities and chemical reactivity.
Propiedades
Número CAS |
648417-07-6 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O3S |
Peso molecular |
307.15 g/mol |
Nombre IUPAC |
4,6-dichloro-N-methylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-18(16,17)14-10(15)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3,(H,14,15) |
Clave InChI |
UGGNFFRAMDPWAD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)


![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
